molecular formula C7H7BrO3 B8644816 2-Bromo-5-methoxybenzene-1,4-diol

2-Bromo-5-methoxybenzene-1,4-diol

Cat. No. B8644816
M. Wt: 219.03 g/mol
InChI Key: UULJVMWZTSKTGG-UHFFFAOYSA-N
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Patent
US05708168

Procedure details

To a vigorously stirred solution of NaIO4 (7.81 g, 36.5 mmol, Baker) in H2O (200 mL) there was added a solution of 2-bromo-5-methoxyhydroquinone (4.00 g, 18.3 mmol) in CHCl3 (150 mL, prepared with warming). The reaction immediately turned dark and then became orange over a period of time. The reaction was allowed to stir at rt for 30 min. The layers were separated and the aqueous portion extracted with CHCl3 (1×30 mL). The combined CHCl3 portion was washed with brine (1×30 mL), filtered through cotton, and the solvent removed in vacuo to give a mustard yellow solid (4.0 g, 100%, pure by TLC); mp 184°-186° C. Crystallization of a 50 mg sample from MeOH (dissolved in 5 mL of MeOH, allowed to cool to rt) yielded orange needles (43 mg, 86% recovery); mp 186°-187° C., lit 190°-191° C. (Blatchly, J. M.; Green, R. J. S.; McOmie, J. F. W.; Searle, J. B. J. Chem. Soc. (C),1353-1355 (1969)); 1H NMR (CDCl3) δ3.86 (s, 3H), 6.12 (s, 1H), 7.24 (s, 1H); IR (KBr) 3044 (m), 1669 (s), 1649 (s), 1623 (s), 1584 (s), 1197 (s), 1169 (s).
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
7.81 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([OH:9])[C:6]([O:10][CH3:11])=[CH:5][C:3]=1[OH:4].[K+].[Br-]>O.C(Cl)(Cl)Cl>[Br:1][C:2]1[C:3](=[O:4])[CH:5]=[C:6]([O:10][CH3:11])[C:7](=[O:9])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
NaIO4
Quantity
7.81 g
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(O)C=C(C(=C1)O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction immediately turned dark
WAIT
Type
WAIT
Details
became orange over a period of time
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion extracted with CHCl3 (1×30 mL)
WASH
Type
WASH
Details
The combined CHCl3 portion was washed with brine (1×30 mL)
FILTRATION
Type
FILTRATION
Details
filtered through cotton
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a mustard yellow solid (4.0 g, 100%, pure by TLC)
CUSTOM
Type
CUSTOM
Details
Crystallization of a 50 mg sample from MeOH (dissolved in 5 mL of MeOH, allowed to cool to rt)
CUSTOM
Type
CUSTOM
Details
yielded orange needles (43 mg, 86% recovery)
CUSTOM
Type
CUSTOM
Details
lit 190°-191° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(C=C(C(C1)=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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